molecular formula C2H2FN B113751 Fluoroacetonitrile CAS No. 503-20-8

Fluoroacetonitrile

Cat. No.: B113751
CAS No.: 503-20-8
M. Wt: 59.04 g/mol
InChI Key: GNFVFPBRMLIKIM-UHFFFAOYSA-N
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Description

Fluoroacetonitrile (FAN, FCH₂CN) is a fluorinated nitrile with a molecular weight of 59.04 g/mol. It is a colorless liquid with a pungent odor, a boiling point of 79–82°C, and a density of 1.06–1.08 g/mL . Its key physical properties include a low flash point (14°C) and slight water solubility, making it a flammable and reactive compound. Toxicity studies report mouse LD₅₀ values of 25 mg/kg (intraperitoneal and subcutaneous), indicating moderate acute toxicity .

FAN is synthesized via dehydration of fluoroacetamide using P₄O₁₀ (yield: 65–82%) or through a Finkelstein halogen exchange followed by dehydration . It serves as a versatile fluorinated building block in organic synthesis, enabling the preparation of α-fluoroacrylonitriles, fluorinated aldehydes, and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroacetonitrile can be synthesized through several methods. One common method involves the reaction of chloroacetamide with potassium fluoride. The reaction is typically carried out in a polar solvent, followed by distillation and purification to obtain high-purity this compound . Another method involves the reaction of acetonitrile derivatives with inorganic fluoride salts in a polar solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of inexpensive and readily available raw materials. The process typically includes the substitution reaction of acetonitrile derivatives with inorganic fluoride salts, followed by multiple distillations to achieve high purity . This method is favored for its high yield, low production cost, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Fluoroacetonitrile undergoes various chemical reactions, including substitution, reduction, and addition reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoroethylamine, fluoroacetamide, and various fluorinated organic compounds .

Scientific Research Applications

Organic Synthesis

Versatile Building Block
Fluoroacetonitrile serves as a valuable building block in asymmetric synthesis. Recent studies have shown that derivatives of this compound, such as 2-aryl-2-fluoroacetonitriles, can be effectively used in high-performance liquid chromatography (HPLC) for enantioseparation. This technique is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

Racemization Studies
Research has demonstrated that 2-aryl-2-fluoroacetonitriles exhibit configurational stability under neutral conditions but can undergo racemization when exposed to specific bases. For instance, complete racemization was observed within 10 hours at room temperature in the presence of guanidine bases, indicating the compound's potential for dynamic resolution processes in synthetic chemistry .

Electrolytes in Lithium-Ion Batteries

Enhanced Performance
this compound has emerged as an effective solvent in lithium-ion battery (LIB) electrolytes. A study highlighted that a 1.3 M lithium bis(fluorosulfonyl)imide (LiFSI) solution in FAN exhibited ultrahigh ionic conductivity (40.3 mS cm1^{-1} at 25 °C and 11.9 mS cm1^{-1} at -70 °C). This performance enables batteries to operate efficiently across a wide temperature range, which is critical for applications in electric vehicles and aviation .

Mechanism of Action
The mechanism behind the enhanced conductivity involves the formation of ligand channels that facilitate Li+^{+} transport while minimizing solvation energy. This innovative approach allows for fast charging and high energy density, addressing key challenges faced by traditional LIB designs .

Material Science and Nanotechnology

Solvation Dynamics
this compound's solvation dynamics have been characterized using advanced techniques such as two-dimensional infrared spectroscopy (2D-IR). This research provides insights into the interactions between FAN and water, revealing the establishment of CF–HOH hydrogen bonds, which are significant for understanding the compound's behavior in various solvent systems .

Comprehensive Data Table

Application Area Details References
Organic SynthesisUsed as a building block for asymmetric synthesis; effective in HPLC enantioseparation ,
Lithium-Ion BatteriesServes as a solvent in electrolytes; enhances ionic conductivity and performance ,
Solvation DynamicsCharacterized by 2D-IR spectroscopy; reveals hydrogen bonding interactions

Case Study 1: Enantioseparation of 2-Aryl-2-Fluoroacetonitriles

A study focused on the enantioseparation of various 2-aryl-2-fluoroacetonitriles using chiral stationary phases demonstrated the effectiveness of different columns like Chiralcel OD and Chiralpak AD. The study provided insights into racemization kinetics and configurational stability under varying conditions, contributing to advancements in asymmetric synthesis methodologies .

Case Study 2: this compound as an Electrolyte Solvent

Research on using this compound as a solvent in LIBs highlighted its potential to revolutionize battery technology. The findings indicated that FAN-based electrolytes could achieve unprecedented performance metrics, making them suitable for extreme conditions often encountered in electric vehicle applications .

Mechanism of Action

The mechanism of action of fluoroacetonitrile involves its interaction with various molecular targets and pathways. In electrochemical applications, this compound acts as a solvent that enhances ion mobility and conductivity. This is achieved through the formation of solvation structures around ions, which facilitates their transport . In organic synthesis, this compound participates in nucleophilic substitution and addition reactions, forming stable intermediates and products .

Comparison with Similar Compounds

Physical and Chemical Properties

Property Fluoroacetonitrile Acetonitrile Propylene Carbonate Adiponitrile
Molecular Formula FCH₂CN CH₃CN C₄H₆O₃ NC(CH₂)₄CN
Molecular Weight (g/mol) 59.04 41.05 102.09 108.14
Boiling Point (°C) 79–82 82 242 295
Dielectric Constant ~20 (estimated) 37.5 64.5 ~30
Viscosity (cP) Low (similar to CH₃CN) 0.34 2.5 3.1
Flash Point (°C) 14 6 132 163
Toxicity (LD₅₀, mouse) 25 mg/kg (ip, sc) 2730 mg/kg (oral) Low Moderate

Key Observations :

  • Dielectric Constant & Conductivity : Acetonitrile (CH₃CN) has a higher dielectric constant (37.5) than FAN, enabling better ion solvation in electrolytes. However, FAN-containing electrolytes exhibit superior ionic conductivity (up to 40.3 mS/cm) due to smaller molecular size, which enhances lithium-ion mobility .
  • Thermal Stability : Propylene carbonate (PC) has a higher boiling point (242°C) and flash point (132°C), making it safer for high-temperature applications compared to FAN .
  • Reactivity : FAN’s fluorine atom increases electrophilicity, enabling unique reactions like Horner-Wittig olefination to form α-fluoroacrylonitriles .

Research Findings and Innovations

  • Battery Performance : FAN-based electrolytes achieve 4× higher ionic conductivity than conventional solvents, maintaining 90% capacity at −80°C .
  • Computational Design : Machine learning models (e.g., Uni-ELF) identified FAN as a top candidate for high-conductivity electrolytes, despite its absence in training datasets .
  • Pharmaceuticals : FAN derivatives are explored in fluorinated cytosine analogs for anticancer drugs, though toxicity concerns persist .

Biological Activity

Fluoroacetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and implications for drug development.

Chemical Structure and Properties

This compound (C2H2FNO) features a nitrile functional group, which is known for its reactivity and versatility in organic synthesis. The presence of fluorine enhances its lipophilicity and biological availability, making it an interesting subject for pharmaceutical research.

PropertyValue
Molecular FormulaC2H2FNO
Molecular Weight75.06 g/mol
Hazard ClassificationAcute Tox. 3 (oral, dermal)
Signal WordDanger

The compound is classified as toxic, with warnings for acute toxicity upon ingestion and skin contact .

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to modulate enzyme activity and interact with various biological targets.

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which can promote DNA repair mechanisms. This activity is crucial in mitigating oxidative stress, a contributor to various diseases including cancer .
  • Antimutagenic Properties : Research indicates that this compound derivatives may possess antimutagenic effects. In studies involving the Ames test using Salmonella typhimurium, certain fluoroaryl derivatives demonstrated the ability to reduce mutagenicity induced by known mutagens like sodium azide and benzo[a]pyrene .
  • Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in critical biological pathways, such as platelet aggregation. This interaction could lead to potential therapeutic applications in cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Antimutagenicity : A series of fluoroaryl compounds were synthesized and tested for their antimutagenic properties. Results indicated that these compounds significantly reduced the mutagenicity caused by sodium azide when pre-exposed to the test organisms .
  • Synthesis and Biological Evaluation : Research has shown that derivatives of this compound can be synthesized through various methods, leading to compounds with enhanced biological activities. For instance, 2-(2-Chlorophenyl)-2-fluoroacetonitrile demonstrated notable reactivity due to its unique structure, indicating potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing fluoroacetonitrile, and how can purity be ensured?

this compound is synthesized via Grignard addition reactions (e.g., using fluoromethyl magnesium halides) or Horner-Wittig reactions for α-fluoroacrylonitrile derivatives . To ensure purity, fractional distillation is recommended due to its boiling point (79–80°C, density 1.061 g/cm³) . Purity verification typically involves gas chromatography (GC) with flame ionization detection (≥99% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Table 1: Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaFCH₂CN
Boiling Point79–80°C
Density (20°C)1.061 g/cm³
Refractive Index1.333

Q. Which analytical techniques are critical for characterizing this compound in research?

Essential techniques include:

  • ¹⁹F NMR : To confirm fluorine integration and chemical environment (δ ~ -120 to -150 ppm for CF groups) .
  • IR Spectroscopy : Detection of nitrile (C≡N) stretching (~2250 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • GC-MS : Quantification and identification of impurities using retention time and fragmentation patterns . Detailed protocols must be provided in the Methods section to ensure reproducibility, including instrument calibration and sample preparation .

Q. What safety protocols are necessary when handling this compound?

this compound is highly toxic and flammable (flash point 7°F). Key precautions include:

  • Use of fume hoods, nitrile gloves, and flame-resistant lab coats.
  • Storage in sealed containers away from oxidizing agents.
  • Immediate decontamination of spills with sodium bicarbonate or specialized absorbents . Safety data sheets (SDS) must be consulted for emergency procedures, including antidotes for cyanide exposure (e.g., hydroxocobalamin) .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic additions?

Variables to optimize include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in Grignard additions.
  • Temperature : Lower temperatures (-20°C to 0°C) reduce side reactions in α-fluoroaldehyde synthesis .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in Horner-Wittig reactions . Statistical design of experiments (DoE) is recommended to evaluate interactions between variables .

Q. What mechanistic insights exist for this compound in fluorination reactions?

Computational studies (e.g., DFT calculations) reveal that the electron-withdrawing nitrile group stabilizes transition states in SN2 reactions, favoring β-fluoride elimination in alkylation processes . Experimental kinetic isotope effects (KIE) and Hammett plots further validate these mechanisms .

Q. How should researchers resolve contradictions in reported yields for this compound-mediated syntheses?

Discrepancies (e.g., 70–90% yields in Horner-Wittig reactions) may arise from:

  • Impurity Profiles : Trace water or oxygen can deactivate reagents.
  • Analytical Calibration : Ensure GC/MS or HPLC methods are standardized . Meta-analyses of published data, combined with replication studies, are critical to identify systematic errors .

Q. What computational tools are effective for modeling this compound’s reactivity?

Gaussian or ORCA software packages can simulate reaction pathways using hybrid functionals (e.g., B3LYP) and basis sets (6-31G**). Solvent effects are modeled via implicit solvation (e.g., PCM) . Validate computational predictions with experimental kinetic data .

Q. How can reproducibility challenges in this compound synthesis be addressed?

Key strategies include:

  • Detailed Protocols : Specify stoichiometry, purification steps, and equipment (e.g., Schlenk lines for air-sensitive reactions) .
  • Open Data : Share raw NMR/GC files in repositories like Dryad or Figshare for peer validation .
  • Collaborative Trials : Cross-lab validation of synthetic routes to confirm robustness .

Properties

IUPAC Name

2-fluoroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10198301
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-20-8
Record name Acetonitrile, fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10198301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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